![molecular formula C17H24N2O5 B14677680 Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate CAS No. 33857-82-8](/img/structure/B14677680.png)
Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate is a complex organic compound with a variety of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes ester, amide, and carbamate functionalities, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonyl (Cbz) protected amine: This step involves the protection of an amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Amide bond formation: The protected amine is then coupled with a carboxylic acid derivative, such as an acid chloride or an activated ester, to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide and ester groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate depends on its specific application. In biological systems, the compound may act as a prodrug, where it is metabolized by enzymes to release the active drug. The molecular targets and pathways involved can vary but often include enzymatic hydrolysis of the ester and amide bonds, leading to the release of the active moiety.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methyl group.
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its benzyloxycarbonyl protection provides stability during synthesis, while the ester and amide functionalities offer versatility in chemical reactions and biological interactions.
Properties
CAS No. |
33857-82-8 |
|---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 3-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoate |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)15(16(21)23-3)19-14(20)9-10-18-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3,(H,18,22)(H,19,20) |
InChI Key |
OWOUWTUUBLLFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
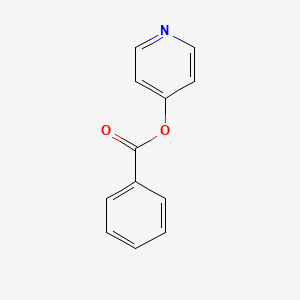
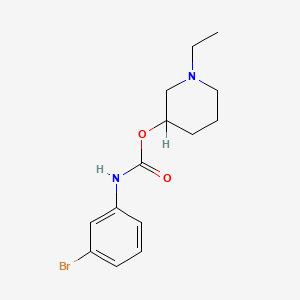

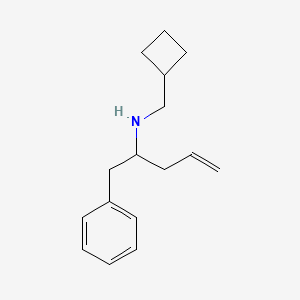
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)

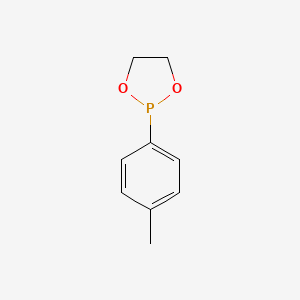
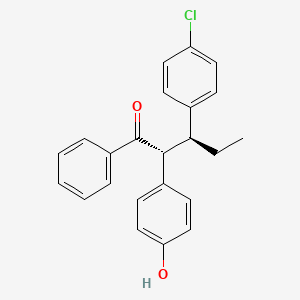

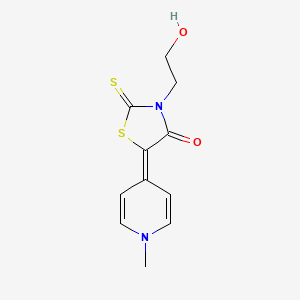
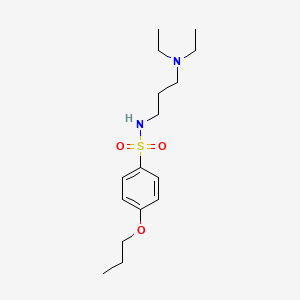
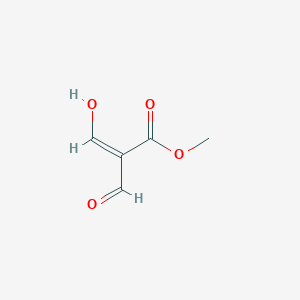
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
